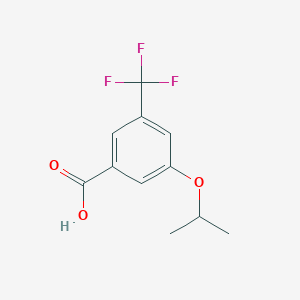
5-ISOPROPYLTHIOPHENE-2-CARBALDEHYDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-ISOPROPYLTHIOPHENE-2-CARBALDEHYDE is a chemical compound that is widely used in scientific research and development. It is an important intermediate in the synthesis of various organic compounds, and has potential applications in several fields of research and industry. The molecular formula of this compound is C8H10OS .
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular weight of 5-ISOPROPYLTHIOPHENE-2-CARBALDEHYDE is 154.23 . More detailed information about its molecular structure can be found in the MOL file 29481-40-1.mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-ISOPROPYLTHIOPHENE-2-CARBALDEHYDE include a molecular weight of 154.23 . More detailed information about its properties can be found in the MOL file 29481-40-1.mol .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5-ISOPROPYLTHIOPHENE-2-CARBALDEHYDE can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-bromothiophene", "isopropylmagnesium chloride", "copper(I) iodide", "diisopropylamine", "acetaldehyde", "sodium borohydride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of 5-isopropylthiophene-2-bromide by reacting 2-bromothiophene with isopropylmagnesium chloride in the presence of copper(I) iodide as a catalyst and diisopropylamine as a ligand.", "Step 2: Conversion of 5-isopropylthiophene-2-bromide to 5-isopropylthiophene-2-aldehyde by reacting with acetaldehyde in the presence of sodium borohydride as a reducing agent.", "Step 3: Oxidation of 5-isopropylthiophene-2-aldehyde to 5-isopropylthiophene-2-carbaldehyde by using sulfuric acid as an oxidizing agent.", "Step 4: Purification of the product by neutralizing the reaction mixture with sodium hydroxide and extracting with water." ] } | |
CAS-Nummer |
29481-40-1 |
Produktname |
5-ISOPROPYLTHIOPHENE-2-CARBALDEHYDE |
Molekularformel |
C8H10OS |
Molekulargewicht |
154.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



